Cas no 1935081-34-7 (3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde)

3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde is a cyclopentane-based aldehyde featuring both ethyl and isopropyl substituents, offering a unique steric and electronic profile. Its structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex cyclic compounds. The aldehyde functional group provides reactivity for further derivatization, including condensation, reduction, or nucleophilic addition reactions. The presence of branched alkyl groups enhances its lipophilicity, making it suitable for applications in fragrance chemistry or as a precursor in pharmaceutical research. This compound’s defined stereochemistry and functional group versatility contribute to its utility in fine chemical synthesis. Proper handling under inert conditions is recommended due to its potential sensitivity to oxidation.
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde structure
1935081-34-7 structure
Product name:3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
CAS No:1935081-34-7
MF:C11H20O
Molecular Weight:168.275903701782
CID:5929083
PubChem ID:130712456

3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • Cyclopentanecarboxaldehyde, 3-ethyl-1-(1-methylethyl)-
    • 3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
    • 1935081-34-7
    • EN300-1620047
    • インチ: 1S/C11H20O/c1-4-10-5-6-11(7-10,8-12)9(2)3/h8-10H,4-7H2,1-3H3
    • InChIKey: UAXGLTPFTUHOIL-UHFFFAOYSA-N
    • SMILES: C1(C(C)C)(C=O)CCC(CC)C1

計算された属性

  • 精确分子量: 168.151415257g/mol
  • 同位素质量: 168.151415257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 162
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 密度みつど: 0.917±0.06 g/cm3(Predicted)
  • Boiling Point: 216.2±9.0 °C(Predicted)

3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1620047-0.05g
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
1935081-34-7
0.05g
$924.0 2023-06-04
Enamine
EN300-1620047-0.25g
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
1935081-34-7
0.25g
$1012.0 2023-06-04
Enamine
EN300-1620047-0.5g
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
1935081-34-7
0.5g
$1056.0 2023-06-04
Enamine
EN300-1620047-2.5g
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
1935081-34-7
2.5g
$2155.0 2023-06-04
Enamine
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3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
1935081-34-7
5000mg
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Enamine
EN300-1620047-250mg
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
1935081-34-7
250mg
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Enamine
EN300-1620047-1.0g
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
1935081-34-7
1g
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3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
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3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
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Enamine
EN300-1620047-100mg
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
1935081-34-7
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3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde 関連文献

3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehydeに関する追加情報

Professional Introduction to 3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde (CAS No. 1935081-34-7)

3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde, identified by its unique Chemical Abstracts Service (CAS) number 1935081-34-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This aldehyde derivative, characterized by its cyclopentane backbone substituted with ethyl and isopropyl groups, exhibits a structural framework that makes it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a reactive aldehyde functional group, positions it as a potential building block for more complex molecules, particularly in the development of novel therapeutic agents.

The compound's structural motif, combining a cyclopentane ring with alkyl substitutions, is not only chemically intriguing but also offers versatility in molecular design. The presence of the aldehyde group (–CHO) at the 1-position of the cyclopentane ring enhances its reactivity, making it susceptible to various nucleophilic additions and condensation reactions. These properties are particularly relevant in the context of drug discovery, where aldehydes are frequently employed as key intermediates in the synthesis of heterocyclic compounds and other pharmacologically active molecules.

In recent years, there has been growing interest in cyclopentane derivatives due to their prevalence in natural products and their demonstrated biological activity. For instance, several bioactive compounds isolated from plants and microorganisms feature cyclopentane rings as part of their structure, suggesting that this scaffold may contribute to their pharmacological effects. The compound 3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde aligns with this trend, offering a synthetic platform that could be exploited to develop new bioactive molecules.

The utility of this compound in pharmaceutical research has been further highlighted by its potential role as a precursor in the synthesis of more complex scaffolds. Researchers have explored the use of cyclopentane-based aldehydes in the preparation of derivatives with enhanced binding affinity or altered pharmacokinetic profiles. For example, modifications at the ethyl and isopropyl substituents on the cyclopentane ring could be tailored to optimize interactions with biological targets, such as enzymes or receptors. Such fine-tuning is essential for developing drugs with improved efficacy and reduced side effects.

From a synthetic chemistry perspective, 3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde serves as a versatile intermediate that can be transformed into a wide array of functionalized derivatives. The aldehyde group provides multiple avenues for further chemical manipulation, including reduction to primary or secondary alcohols, oxidation to carboxylic acids, or condensation with nucleophiles to form new carbon-carbon bonds. These transformations are fundamental to constructing complex molecular architectures, which are often required for achieving desired biological activities.

The compound's relevance extends beyond academic research; it also holds promise for industrial applications in fine chemical synthesis. The ability to efficiently produce and modify 3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde could streamline the development of novel agrochemicals or specialty chemicals that incorporate cyclopentane motifs. Such applications underscore the importance of developing robust synthetic routes for this type of intermediate.

Recent advances in computational chemistry have further enhanced the understanding of how structural features like those found in 3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde influence biological activity. Molecular modeling studies have shown that modifications to the cyclopentane ring can significantly impact interactions with biological targets. For instance, steric hindrance introduced by bulky substituents at specific positions on the ring can alter binding affinity or selectivity. These insights are critical for designing molecules with optimized pharmacological profiles.

The synthesis of 3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde itself presents an interesting challenge from an organic chemistry standpoint. While no detailed synthetic route is provided here, it can be inferred that its preparation would likely involve strategies such as Friedel-Crafts acylation followed by reduction or nucleophilic substitution reactions to introduce the desired substituents onto the cyclopentane ring. Optimizing these reactions for high yield and purity would be essential for practical applications.

In conclusion,3-electhyl - 1 - (propa n - 2 - yl) - cyclo p enta ne - 1 - carba lde h yde (CAS No . 193508 1 - 34 - 7) represents a promising compound with significant potential in pharmaceutical and agrochemical research . Its structural features , including th e reactiv e al de hyde gro up an d th e cy clo pe nt an e ba c kbo ne , make it a valuable interme diate for synt hesizing more complex m olec ules . With advanc ing res earche d on i nto its synt hesi s an d pha rmacological p otential , this com pound is poised to play an imp ortant ro le i n th e deve lopm ent o f n ew th erapeut ic agen ts an d spe cialty che micals . p >

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